molecular formula C6H3Br2NO B8614632 4,5-Dibromopyridine-3-carbaldehyde

4,5-Dibromopyridine-3-carbaldehyde

Cat. No.: B8614632
M. Wt: 264.90 g/mol
InChI Key: AOSVAOKYWCGVFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-Dibromopyridine-3-carbaldehyde is an organic compound with the molecular formula C₆H₃Br₂NO It is a derivative of nicotinaldehyde, where two bromine atoms are substituted at the 4th and 5th positions of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,5-Dibromopyridine-3-carbaldehyde can be synthesized through several methods. One common approach involves the bromination of nicotinaldehyde using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction typically occurs in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the desired positions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is often subjected to purification techniques such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 4,5-Dibromopyridine-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into corresponding alcohols or amines.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

4,5-Dibromopyridine-3-carbaldehyde has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,5-Dibromopyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, its bromine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with biological molecules. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

    2,5-Dibromonicotinaldehyde: Another brominated derivative of nicotinaldehyde with bromine atoms at the 2nd and 5th positions.

    3,5-Dibromonicotinaldehyde: Bromine atoms are substituted at the 3rd and 5th positions.

Comparison: Compared to its isomers, it may exhibit different biological activities and chemical properties, making it a valuable compound for targeted research and industrial applications.

Properties

Molecular Formula

C6H3Br2NO

Molecular Weight

264.90 g/mol

IUPAC Name

4,5-dibromopyridine-3-carbaldehyde

InChI

InChI=1S/C6H3Br2NO/c7-5-2-9-1-4(3-10)6(5)8/h1-3H

InChI Key

AOSVAOKYWCGVFN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C=N1)Br)Br)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a cooled (−78° C.) solution of 4,5-dibromonicotinic acid ethyl ester (6 g, 19 mmol) in DCM was added diisobutylaluminum hydride (1 M in toluene, 38.8 mL, 38.8 mmol) dropwise. The mixture stirred for 3 h at −78° C. 1.5 N aqueous hydrochloric acid was added at −78° C. and then the mixture stirred at room temperature for 1 h. The reaction mixture was extracted with DCM. The organic fraction was washed with brine, dried over sodium sulfate, filtered, and concentrated to afford the crude title compound, which was used without further purification.
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